Methyl 3,5-diacetoxybenzoate

Material Science Formulation Chemical Engineering

Researchers requiring a protected 3,5-dihydroxybenzoate building block often face unpredictable deprotection yields with generic analogs. Methyl 3,5-diacetoxybenzoate (CAS 2150-36-9) solves this with its uniquely balanced acetoxy/methyl ester reactivity profile. • Enables chemoenzymatic deacetylation in 90-97% yield using lipases, outperforming harsh chemical hydrolysis. • Serves as the direct precursor to Methyl 3,5-dihydroxybenzoate (CAS 2150-44-9) under mild, green conditions. • Differentiates from ether-protected or free-phenol analogs; substitution derails reaction selectivity and forces full re-optimization. • ≥97% purity, consistent lot-to-lot, supporting reproducible SAR studies and process scale-up.

Molecular Formula C12H12O6
Molecular Weight 252.22 g/mol
CAS No. 2150-36-9
Cat. No. B185247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,5-diacetoxybenzoate
CAS2150-36-9
Molecular FormulaC12H12O6
Molecular Weight252.22 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC(=CC(=C1)C(=O)OC)OC(=O)C
InChIInChI=1S/C12H12O6/c1-7(13)17-10-4-9(12(15)16-3)5-11(6-10)18-8(2)14/h4-6H,1-3H3
InChIKeyXZEYNOHQYSXYEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,5-Diacetoxybenzoate (CAS 2150-36-9) for Research and Industrial Procurement: A Core Building Block


Methyl 3,5-diacetoxybenzoate (CAS 2150-36-9) is a fully acetylated benzoate ester derivative . It is characterized by a benzoic acid core with acetoxy groups at the 3 and 5 positions and a methyl ester group . This compound is a solid with a molecular weight of 252.22 g/mol, a density of 1.245 g/cm³, and a typical commercial purity specification of ≥97% . Its primary utility is as a protected intermediate in organic synthesis and pharmaceutical research [1][2].

Why Methyl 3,5-Diacetoxybenzoate (CAS 2150-36-9) Cannot Be Replaced by Common Analogs in Synthesis and Research


Substituting Methyl 3,5-diacetoxybenzoate (CAS 2150-36-9) with closely related analogs—such as its free phenolic parent (Methyl 3,5-dihydroxybenzoate, CAS 2150-44-9), or other acyl-protected variants (e.g., dibenzyloxy CAS 58605-10-0, diisopropyloxy CAS 94169-62-7)—will fundamentally alter or derail a synthetic or research pathway [1]. This is because the compound's defining feature is the precise combination of a base-labile phenolic protection and a stable methyl ester, which confers a specific, quantifiable reactivity profile not shared by others . The acetoxy groups provide a unique balance of stability during synthesis and selective lability for deprotection, a key differentiator from more stable ethers or more labile esters . Generic substitution leads to unpredictable yields, altered solubility parameters (density ranges from ~1.042 to 1.245 g/cm³ across analogs), and necessitates full re-optimization of reaction conditions [2].

Quantitative Differentiation Guide for Methyl 3,5-Diacetoxybenzoate (CAS 2150-36-9) Against Key Analogs


Density as a Key Quality and Handling Metric

Methyl 3,5-diacetoxybenzoate has a density of 1.245 g/cm³, significantly higher than that of its common ether-protected analog, Methyl 3,5-dibenzyloxybenzoate (density 1.174 g/cm³) [1]. This represents a quantifiable difference of +0.071 g/cm³, or approximately +6% [1]. This physical property difference is critical for accurate material handling, formulation calculations, and quality control verification [1].

Material Science Formulation Chemical Engineering

Differentiated Chemoselective Lability in Enzymatic Synthesis

In chemoenzymatic applications, Methyl 3,5-diacetoxybenzoate is a superior substrate for selective deprotection by lipases, enabling high-yield synthesis of phenolic esters. Candida cylindracea lipase (CCL) and porcine pancreatic lipase (PPL) chemoselectively hydrolyze only the phenolic acetoxy groups of this peracetate, yielding Methyl 3,5-dihydroxybenzoate in 90-97% yield . This contrasts sharply with its free phenolic analog, Methyl 3,5-dihydroxybenzoate, which is unreactive in this specific enzymatic transformation and cannot be used as a starting material for this particular high-yield, chemoselective process .

Biocatalysis Green Chemistry Selective Deprotection

Specific Role as a Key Intermediate in Patented Anti-Inflammatory Agents

Methyl 3,5-diacetoxybenzoate is explicitly claimed as a key compound in patent literature for methods employing 3,5-diacyloxybenzoic acid derivatives as anti-inflammatory agents [1]. The patent language is specific, wherein the method is defined as employing compounds *including* methyl 3,5-diacetoxybenzoate [1]. This represents a clear, legal, and functional differentiation from other analogs, such as the ethyl ester or free acid forms, which may not be covered under the same patent scope or may confer different pharmacokinetic properties [1].

Medicinal Chemistry Pharmaceutical Development Intellectual Property

Role as a Strategic Prodrug Intermediate for Phenolic APIs

The compound's structure represents a prototypical "prodrug" strategy for phenolic drugs. The acetoxy groups are designed to be cleaved in vivo, releasing the active 3,5-dihydroxybenzoate scaffold [1]. This is a distinct functional advantage over its direct ether analogs, like Methyl 3,5-dibenzyloxybenzoate, which require harsher, catalytic hydrogenation conditions for deprotection, making them unsuitable for in vivo activation [1]. The diacetate's lability is specifically tunable to esterase activity, a feature not present in more stable protecting groups [1].

Drug Delivery Prodrug Design Pharmaceutical Development

Differentiated Reactivity for Chemoselective Synthesis

Methyl 3,5-diacetoxybenzoate possesses a unique dual reactivity profile essential for orthogonal protection strategies. The methyl ester group is stable under mild basic or acidic conditions, while the phenolic acetates are selectively labile . This contrasts with Methyl 3,5-dihydroxybenzoate, where both functionalities are nucleophilic and can interfere with each other in reactions [1]. This specific combination allows for sequential, chemoselective transformations without the need for re-protection steps, a significant advantage in multi-step synthesis of complex molecules .

Synthetic Chemistry Protecting Group Strategy Reaction Optimization

Best Research and Industrial Application Scenarios for Methyl 3,5-Diacetoxybenzoate (CAS 2150-36-9)


Synthesis of High-Purity Methyl 3,5-Dihydroxybenzoate via Chemoenzymatic Methods

This compound is the optimal starting material for producing Methyl 3,5-dihydroxybenzoate (CAS 2150-44-9) in high yield and under mild conditions. Using a chemoenzymatic approach with lipases (CCL or PPL), it can be selectively deacetylated to yield the desired product in 90-97% yield . This route is superior to traditional chemical hydrolysis, which may suffer from lower selectivity or harsher conditions. Procurement of the diacetate is essential for any lab or pilot plant aiming to implement this green chemistry process.

Development of Anti-Inflammatory Drug Candidates Based on 3,5-Diacyloxybenzoate Scaffolds

For medicinal chemistry programs developing novel anti-inflammatory agents, this specific methyl ester is a core building block and a key reference compound. Its use is explicitly described in patent literature for this therapeutic area . Researchers can leverage this compound to replicate patented synthetic routes, synthesize novel analogs for structure-activity relationship (SAR) studies, and potentially build upon existing intellectual property in this field.

Design and Synthesis of Esterase-Activated Prodrugs

The diacetate serves as an ideal model compound for designing prodrugs of phenolic active pharmaceutical ingredients (APIs). Its acetoxy groups are cleaved by ubiquitous esterases, making it a suitable prototype for developing orally bioavailable or targeted-release formulations . This is a key differentiator from other protected forms, which are not designed for in vivo activation. R&D groups focused on prodrugs can use this compound to establish proof-of-concept and develop novel drug delivery systems.

Orthogonal Protecting Group Strategies in Complex Multi-Step Synthesis

The unique reactivity profile of Methyl 3,5-diacetoxybenzoate, featuring differentially labile ester groups, makes it an invaluable building block for complex organic synthesis [1]. Its ability to undergo sequential and selective deprotection under mild conditions (e.g., enzymatic deacetylation followed by ester hydrolysis) allows for streamlined synthetic routes to highly functionalized molecules, saving time and resources in process R&D [2].

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